molecular formula C6H9N3O B3376322 N-[(1H-pyrazol-4-yl)methyl]acetamide CAS No. 1184541-34-1

N-[(1H-pyrazol-4-yl)methyl]acetamide

Cat. No.: B3376322
CAS No.: 1184541-34-1
M. Wt: 139.16
InChI Key: VFAFDDVJGKOBTH-UHFFFAOYSA-N
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Description

N-[(1H-pyrazol-4-yl)methyl]acetamide is a chemical compound with the molecular formula C6H9N3O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Mechanism of Action

Target of Action

N-[(1H-pyrazol-4-yl)methyl]acetamide primarily targets specific enzymes and receptors within the body. These targets often include kinases and other proteins involved in signal transduction pathways. The exact targets can vary depending on the specific biological context and the compound’s intended therapeutic use .

Mode of Action

The compound interacts with its targets through binding to the active sites of enzymes or receptors. This binding can inhibit or activate the target proteins, leading to changes in their activity. For example, if the target is a kinase, the compound may inhibit its phosphorylation activity, thereby modulating downstream signaling pathways .

Biochemical Pathways

This compound affects several biochemical pathways, particularly those involved in cell growth, apoptosis, and inflammation. By modulating the activity of key enzymes and receptors, the compound can alter the expression of genes and proteins involved in these pathways, leading to changes in cellular behavior and function .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically well-absorbed in the gastrointestinal tract, distributed widely throughout the body, metabolized primarily in the liver, and excreted via the kidneys. These properties influence its bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, the action of this compound results in the inhibition or activation of specific signaling pathways. This can lead to various cellular effects, such as reduced proliferation of cancer cells, induction of apoptosis, or decreased inflammation. These effects are highly dependent on the specific targets and pathways involved .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound may be more stable and effective at certain pH levels or temperatures, and its interaction with other drugs or biomolecules can enhance or inhibit its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-pyrazol-4-yl)methyl]acetamide typically involves the reaction of 1H-pyrazole-4-carbaldehyde with acetamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

    Starting Materials: 1H-pyrazole-4-carbaldehyde and acetamide.

    Catalyst: A suitable catalyst such as a Lewis acid (e.g., zinc chloride) or a base (e.g., sodium hydroxide).

    Reaction Conditions: The reaction is typically carried out in a solvent such as ethanol or methanol at a temperature range of 60-80°C for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(1H-pyrazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions (e.g., in the presence of a base or acid catalyst).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole amines.

Scientific Research Applications

N-[(1H-pyrazol-4-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

N-[(1H-pyrazol-4-yl)methyl]acetamide can be compared with other pyrazole derivatives:

    N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine: This compound has a similar pyrazole core but differs in its substituents, leading to different chemical and biological properties.

    Pyrazole-4-carboxamide: Another related compound with distinct functional groups, affecting its reactivity and applications.

Properties

IUPAC Name

N-(1H-pyrazol-4-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-5(10)7-2-6-3-8-9-4-6/h3-4H,2H2,1H3,(H,7,10)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAFDDVJGKOBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CNN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184541-34-1
Record name N-[(1H-pyrazol-4-yl)methyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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